REACTION_CXSMILES
|
[Cl-].[CH3:2][C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:18])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[CH:6]=[CH:5][C:4]=1[C:19](=[O:27])C[N+]1C=CC=CC=1.[Cl-].CC1C=CC(C(=[O:44])C[N+]2C=CC=CC=2)=C(NC(=O)C2C=CC=CC=2C)C=1.[OH-].[Na+].Cl>CO.O>[CH3:2][C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:18])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[CH:6]=[CH:5][C:4]=1[C:19]([OH:27])=[O:44] |f:0.1,2.3,4.5|
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Name
|
1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].CC1=C(C=CC(=C1)NC(C1=C(C=CC=C1)C)=O)C(C[N+]1=CC=CC=C1)=O
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Name
|
1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].CC1=CC(=C(C=C1)C(C[N+]1=CC=CC=C1)=O)NC(C1=C(C=CC=C1)C)=O
|
Name
|
Example 6
|
Quantity
|
207.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.108 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 (± 8) °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 60-76° C. for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
The mixture is stirred under ice cooling for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals are separated by filtration
|
Type
|
WASH
|
Details
|
The resulting crystals are washed with water
|
Type
|
CUSTOM
|
Details
|
dried at around 60° C.
|
Type
|
CUSTOM
|
Details
|
to give the crude product (125.5 g, yield 85.6%)
|
Type
|
CUSTOM
|
Details
|
A part of this crude product (20 g) is recrystallized from methanol (340 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)NC(C1=C(C=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |